N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE
Description
N-(4-{Imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide (CAS: 6146-31-2) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked to a phenyl-substituted thiazole moiety via a carboxamide bridge. Its molecular weight is 410.49 g/mol, and the structure combines aromatic and heteroaromatic systems, which are often associated with bioactivity in medicinal chemistry .
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4OS/c1-16-22(30-24(25-16)18-7-3-2-4-8-18)23(29)26-19-12-10-17(11-13-19)20-15-28-14-6-5-9-21(28)27-20/h2-15H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAQKIQVMOSODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387378 | |
| Record name | N-[4-(Imidazo[1,2-a]pyridin-2-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6146-31-2 | |
| Record name | N-[4-(Imidazo[1,2-a]pyridin-2-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring’s electron-deficient C-2 position undergoes nucleophilic substitution under basic conditions. Key findings include:
| Reaction Conditions | Reagents/Substrates | Outcome | Reference |
|---|---|---|---|
| Aqueous NaOH (pH 10–12), 80°C | Benzyl chloride | C-2 phenyl group replaced by benzyl | |
| DMF, K₂CO₃, 60°C | 4-Nitrobenzyl bromide | Nitrobenzyl substitution at thiazole C-2 |
Mechanistic Insight : The thiazole’s sulfur atom polarizes the C-2 position, facilitating SNAr (nucleophilic aromatic substitution) with electron-withdrawing substituents enhancing reactivity.
Oxidation Reactions
The imidazo[1,2-a]pyridine moiety undergoes selective oxidation:
Spectroscopic Validation : Post-oxidation, NMR shows deshielding of pyridine protons (Δδ = 0.3–0.5 ppm).
Condensation with Aldehydes
The carboxamide group participates in Schiff base formation:
Kinetics : Second-order rate constants () range from to depending on aldehyde electronic effects .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenyl and imidazopyridine rings:
| Reaction Type | Catalytic System | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 4-Bromophenylboronic acid | Biaryl-functionalized derivative | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Morpholine | N-alkylation at carboxamide |
Thermodynamic Data : ΔG‡ for Suzuki coupling measured at 98 kJ/mol via Eyring analysis.
Comparative Reactivity with Analogues
Structural modifications alter reaction pathways:
| Compound Variation | Reactivity Difference | Key Factor Identified |
|---|---|---|
| Replacement of phenyl with pyridyl | Enhanced oxidation susceptibility | Electron-deficient ring |
| Methyl → Ethyl at thiazole C-4 | Reduced nucleophilic substitution rates () | Steric hindrance |
This compound’s multifunctional architecture enables tailored modifications for drug discovery and materials science. Current research prioritizes optimizing coupling reactions and exploring photocatalytic C–H activation .
Scientific Research Applications
N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Imidazo[1,2-a]pyridine Moieties
Compound A : 6-Chloro-2-ethyl-N-(4-(4-(4-trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide ()
- Key Features : Incorporates a chloro-substituted imidazo[1,2-a]pyridine, a trifluoromethoxy phenyl group, and a piperidine-benzyl linker.
- Comparison : The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the target compound’s methyl-phenyl thiazole. The piperidine moiety may improve solubility but introduces steric bulk .
Compound B : N-1,3-Benzodioxol-5-yl-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine ()
- Molecular Formula : C20H14FN3O2 (347.34 g/mol).
- Key Features : Fluorophenyl and benzodioxole substituents.
- However, the absence of a thiazole ring reduces structural complexity compared to the target compound .
Thiazole-Containing Derivatives
Compound C : 1-(4-Phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide ()
- Key Features : Combines thiazole and pyrazole rings with dual trifluoromethyl groups.
- Comparison : The trifluoromethyl groups significantly increase hydrophobicity and resistance to oxidative metabolism. However, the pyrazole-thiazole system lacks the imidazo[1,2-a]pyridine’s fused aromaticity, which may alter binding kinetics .
Compound D : 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol ()
- Key Features : A multi-heterocyclic system with pyrrolo, thiazolo, and pyrimidine rings.
- Comparison : The methoxyphenyl group improves solubility, but the complex heterocyclic framework may reduce synthetic accessibility compared to the target compound’s simpler architecture .
Heterocyclic Variations with Enhanced Substituents
Compound E: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one ()
- Key Features: Benzooxazinone and pyrimidine cores with amino-phenyl substituents.
- Comparison: The benzooxazinone ring introduces hydrogen-bonding capacity, which the target compound’s thiazole lacks. However, the absence of imidazo[1,2-a]pyridine limits π-π stacking interactions .
Compound F : N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine ()
- Key Features : Oxadiazole ring with pyridinyl and phenyl groups.
- Comparison: Oxadiazoles are known for metabolic stability, but the lack of fused heterocycles reduces structural rigidity compared to the target compound .
Data Tables
Biological Activity
N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C21H19N3OS
- Molecular Weight : 373.46 g/mol
- IUPAC Name : this compound
The presence of imidazo[1,2-a]pyridine and thiazole moieties suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance:
- Inhibition of c-KIT Kinase : The compound has been shown to inhibit c-KIT kinase, which is often mutated in various cancers. This inhibition is crucial for the treatment of conditions like gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia (AML) .
Antimicrobial Activity
The imidazo[1,2-a]pyridine derivatives have demonstrated antibacterial properties against a range of pathogens. Studies have reported:
- In vitro Antibacterial Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains .
The proposed mechanism of action for this compound involves:
- Kinase Inhibition : By binding to the ATP-binding site of kinases like c-KIT, the compound prevents phosphorylation processes essential for tumor growth.
- Disruption of Cellular Signaling : The compound may interfere with downstream signaling pathways that promote cell survival and proliferation.
Study 1: Inhibition of Cancer Cell Lines
A study evaluated the effectiveness of the compound against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 0.047 |
| Ba/F3 (BCR-ABL) | 0.064 |
| A549 (lung cancer) | 0.072 |
These findings suggest potent activity against BCR-ABL positive cells, indicating its potential in treating specific leukemias .
Study 2: Antibacterial Efficacy
Another study assessed the antibacterial activity of related imidazo derivatives against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
This data highlights the broad-spectrum antibacterial potential of compounds within this class .
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Use cesium carbonate for improved coupling efficiency (yields ~85%) .
- Solvent Choice : Dry DMF enhances reactivity in moisture-sensitive steps .
- Purification : Column chromatography (e.g., chloroform:methanol = 3:1) followed by crystallization from diethyl ether improves purity (>95%) .
Basic: Which spectroscopic techniques are critical for structural validation, and what key spectral markers should be observed?
Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry : Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z ~430 for the parent ion) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the imidazopyridine and thiazole moieties?
Answer:
- Substituent Variations :
- Imidazopyridine : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at position 6 to enhance metabolic stability ().
- Thiazole : Replace 4-methyl with bulkier groups (e.g., 4-fluorophenyl) to assess steric effects on target binding .
- Methodology :
- Synthesize analogs via parallel combinatorial chemistry ().
- Test in vitro activity using enzyme inhibition assays (e.g., IC₅₀ comparisons) and correlate with LogP values ().
Q. Example SAR Table :
| Substituent (Imidazopyridine) | IC₅₀ (nM) | LogP |
|---|---|---|
| -H (Parent) | 120 | 3.2 |
| -CF₃ | 45 | 3.8 |
| -F | 80 | 3.5 |
Advanced: How should researchers address contradictions between computational docking predictions and experimental bioactivity data?
Answer:
- Re-evaluate Docking Parameters :
- Adjust protonation states of ionizable groups (e.g., amide NH) using molecular dynamics simulations .
- Test multiple conformers of the ligand-receptor complex ().
- Experimental Validation :
- Perform mutagenesis studies on predicted binding residues (e.g., catalytic lysine in kinases).
- Use SPR (surface plasmon resonance) to measure binding kinetics and compare with docking scores .
Case Study : reported discrepancies between docking poses of compound 9c and its moderate activity, attributed to solvation effects not modeled in silico.
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase Glo) with staurosporine as a positive control.
- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination).
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: How can computational tools (e.g., QSAR, MD simulations) guide lead optimization?
Answer:
- QSAR Models : Train models using descriptors like polar surface area (PSA) and molar refractivity ().
- MD Simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding modes ().
- ADMET Prediction : Use SwissADME to optimize LogD (target ~3.5) and avoid CYP3A4 inhibition .
Basic: What are the stability challenges under physiological conditions, and how can degradation be mitigated?
Answer:
- Hydrolysis : The amide bond is prone to hydrolysis at pH > 8.0. Stabilize via:
Advanced: What strategies resolve low solubility in aqueous buffers during in vivo studies?
Answer:
- Co-solvents : Use 10% PEG-400 in saline for intravenous administration.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (85% encapsulation efficiency reported in ).
Advanced: How to design mechanistic studies to confirm target engagement?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment.
- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for covalent cross-linking .
Basic: What are the critical purity thresholds for biological testing, and how are they achieved?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
